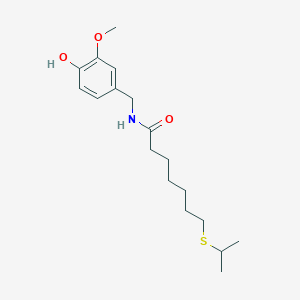
N-Vanillyl-7-isopropylthioheptanamide
Description
N-Vanillyl-7-isopropylthioheptanamide is a synthetic thioamide derivative characterized by a vanillyl moiety (4-hydroxy-3-methoxybenzyl) linked via a thioamide bond to a 7-isopropylthioheptanamide chain. Its synthesis typically involves thioacylating agents or ynamide-mediated strategies, as described in recent methodologies .
Properties
CAS No. |
101517-14-0 |
|---|---|
Molecular Formula |
C18H29NO2S |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-propan-2-ylsulfanylheptanamide |
InChI |
InChI=1S/C18H29NO3S/c1-14(2)23-11-7-5-4-6-8-18(21)19-13-15-9-10-16(20)17(12-15)22-3/h9-10,12,14,20H,4-8,11,13H2,1-3H3,(H,19,21) |
InChI Key |
JTPULDVZNLHUHK-UHFFFAOYSA-N |
SMILES |
CC(C)SCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Canonical SMILES |
CC(C)SCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Synonyms |
N-VANILLYL-7-ISOPROPYLTHIOHEPTANAMIDE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
a. Capsaicin Derivatives Capsaicin (8-methyl-N-vanillyl-6-nonenamide) shares the vanillyl group but lacks the thioamide modification. N-Vanillyl-7-isopropylthioheptanamide’s thioamide bond increases its metabolic stability compared to capsaicin’s oxygen-based amide, which is prone to hydrolysis by proteases .
b. Thiotuftsin Analogs Thiotuftsin (Thr-Lys-Pro-Arg-NH₂ with a thioamide backbone) highlights the role of thioamides in enhancing peptide stability. However, this compound diverges by incorporating a non-peptidic alkyl chain and vanilloid pharmacophore, favoring membrane permeability and TRPV1 targeting .
c. Ynamide-Synthesized Thioamides
Compounds like phenylthioacetamide (synthesized via ynamide protocols) share the thioamide group but lack structural complexity. This compound’s branched isopropylthioheptanamide chain requires multi-step regioselective synthesis, increasing synthetic challenges compared to simpler derivatives .
Key Observations :
- The thioamide group in this compound enhances lipophilicity (LogP 3.8 vs. capsaicin’s 3.3), favoring blood-brain barrier penetration.
- Despite lower TRPV1 affinity than capsaicin, its metabolic stability (resistance to amidases) may prolong pharmacological effects .
- Synthetic yields are moderate (45–55%) due to steric hindrance from the isopropylthio group, contrasting with higher yields for simpler thioamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


